Cas no 5337-72-4 (2,6-DIMETHYLCYCLOHEXANOL)

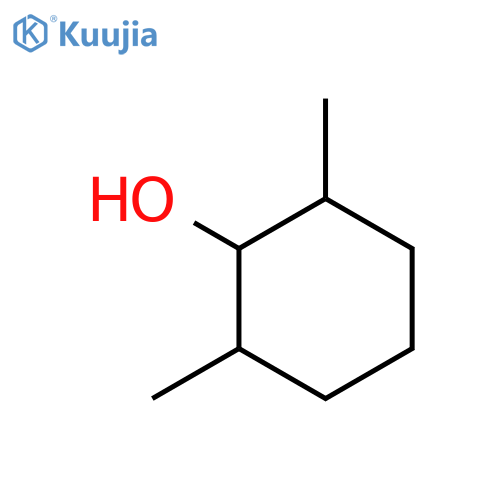

2,6-DIMETHYLCYCLOHEXANOL structure

商品名:2,6-DIMETHYLCYCLOHEXANOL

2,6-DIMETHYLCYCLOHEXANOL 化学的及び物理的性質

名前と識別子

-

- 2,6-DIMETHYLCYCLOHEXANOL

- 2,6-Dimethylcyclohexanol (mixture of isomers)

- 2,6-dimethylcyclohexan-1-ol

- 2,6-Dimethylcyclohexanol,c&t

- alpha,alpha,alpha-2,6-Dimethylcyclohexanol

- NSC821

- 2,6-dimethylcyclohexyl alcohol

- MFCD00001502

- EINECS 226-264-9

- 3,3a-Diphenyl-4-thioxo-3,3a,4,8b-tetrahydro-2H-indeno[2,1-d][1,3]oxazol-2-one

- Cyclohexanol,6-dimethyl-

- CS-0206011

- NSC-821

- CHEMBL4533790

- NS00044509

- BS-22301

- Z335244846

- SB83846

- SCHEMBL771194

- 4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

- D89887

- 2,6-dimethyl-cyclohexan-1-ol

- AKOS000249687

- AKOS021983365

- 5337-72-4

- DTXSID70871123

- D1578

- EN300-298628

- Cyclohexanol, 2,6-dimethyl-

- 2,6-dimethyl-cyclohexanol

- NSC 821

- DTXCID70818795

-

- MDL: MFCD00001502

- インチ: InChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3

- InChIKey: MOISVRZIQDQVPF-UHFFFAOYSA-N

- ほほえんだ: CC1CCCC(C)C1O

計算された属性

- せいみつぶんしりょう: 128.12000

- どういたいしつりょう: 128.120115

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 80.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 20.2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.94

- ゆうかいてん: 32.5°C

- ふってん: 173°C(lit.)

- フラッシュポイント: 55 °C

- 屈折率: 1.4585-1.4615

- PSA: 20.23000

- LogP: 1.80340

- じょうきあつ: 0.4±0.7 mmHg at 25°C

- ようかいせい: まだ確定していません。

2,6-DIMETHYLCYCLOHEXANOL セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:に警告

- 危害声明: H226

- 警告文: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- 危険物輸送番号:1993

- 危険カテゴリコード: 10

- セキュリティの説明: S16

- セキュリティ用語:3.2

- 包装等級:III

- リスク用語:R10

- 包装カテゴリ:III

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

- 危険レベル:3.2

- 危険レベル:3.2

- 包装グループ:III

2,6-DIMETHYLCYCLOHEXANOL 税関データ

- 税関コード:2906120090

- 税関データ:

中国税関コード:

{"error_code":"54004","error_msg":"Please recharge"}{"error_code":"54004","error_msg":"Please recharge"}

{"error_code":"54004","error_msg":"Please recharge"}税金還付率:9.0%. 規制条件{"error_code":"54004","error_msg":"Please recharge"}一般関税:30.0%

申告要素:

製品名, 成分含有量{"error_code":"54004","error_msg":"Please recharge"}

{"error_code":"54004","error_msg":"Please recharge"}

{"error_code":"54004","error_msg":"Please recharge"}最恵国関税:5.5%. General tariff:30.0%

2,6-DIMETHYLCYCLOHEXANOL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-298628-5.0g |

2,6-dimethylcyclohexan-1-ol |

5337-72-4 | 95.0% | 5.0g |

$46.0 | 2025-03-19 | |

| Apollo Scientific | OR919777-25g |

2,6-Dimethylcyclohexanol |

5337-72-4 | 95% | 25g |

£145.00 | 2025-02-20 | |

| Apollo Scientific | OR919777-5g |

2,6-Dimethylcyclohexanol |

5337-72-4 | 95% | 5g |

£90.00 | 2025-02-20 | |

| TRC | D477933-500mg |

2,6-Dimethylcyclohexanol |

5337-72-4 | 500mg |

$ 87.00 | 2023-09-07 | ||

| Enamine | EN300-298628-1.0g |

2,6-dimethylcyclohexan-1-ol |

5337-72-4 | 95.0% | 1.0g |

$19.0 | 2025-03-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D871510-5ml |

2,6-Dimethylcyclohexanol |

5337-72-4 | 99%, | 5ml |

¥162.00 | 2022-01-11 | |

| Ambeed | A426749-25g |

2,6-Dimethylcyclohexanol |

5337-72-4 | 98% | 25g |

$54.0 | 2024-04-18 | |

| A2B Chem LLC | AB43725-25g |

2,6-Dimethylcyclohexanol |

5337-72-4 | 95% | 25g |

$138.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276681-25g |

2,6-Dimethylcyclohexanol |

5337-72-4 | 98% | 25g |

¥918.00 | 2024-05-10 | |

| Apollo Scientific | OR919777-5ml |

2,6-Dimethylcyclohexanol |

5337-72-4 | 95% | 5ml |

£23.00 | 2025-03-21 |

2,6-DIMETHYLCYCLOHEXANOL 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量